molecular formula C10H14N2OS B6210741 3-methyl-1-(thiophene-2-carbonyl)piperazine CAS No. 1240574-15-5

3-methyl-1-(thiophene-2-carbonyl)piperazine

Cat. No.: B6210741
CAS No.: 1240574-15-5
M. Wt: 210.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(thiophene-2-carbonyl)piperazine (CAS 1240574-15-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol, features a piperazine scaffold substituted with a thiophene carbonyl group . The piperazine ring is a privileged structure in pharmaceutical development, known for improving the pharmacokinetic properties and biological activity of lead compounds . The integration of the thiophene moiety, a prominent pharmacophore ranked 4th in US FDA-approved small drug molecules over the last decade, further enhances its research value . This specific molecular architecture makes it a valuable intermediate for synthesizing novel compounds for biological screening. Researchers are particularly interested in this compound and its structural analogs for developing new therapeutic agents. Piperazine and thiophene derivatives are extensively investigated for their antitumor properties . For instance, similar thiophene-pyrimidine derivatives have been designed as potent EGFR (Epidermal Growth Factor Receptor) inhibitors that can overcome resistant mutations in non-small cell lung cancer (NSCLC) research . Furthermore, such heterocyclic hybrids are also explored for their potential antimicrobial and anti-inflammatory activities . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as the compound may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation .

Properties

CAS No.

1240574-15-5

Molecular Formula

C10H14N2OS

Molecular Weight

210.3

Purity

95

Origin of Product

United States

Modification of the Piperazine Core:altering the Substitution on the Piperazine Ring Can Explore the Importance of the Methyl Group S Size, Position, and Stereochemistry.

Varying the Alkyl Group: The 3-methyl group can be replaced with other alkyl groups (e.g., ethyl, isopropyl) by starting with the corresponding 3-alkylpiperazine.

Positional Isomers: The activity of the 2-methylpiperazine (B152721) isomer can be investigated by using 2-methylpiperazine in the acylation reaction.

Additional Substitution: Other positions on the piperazine (B1678402) ring can be substituted to explore new interactions with a biological target.

The table below outlines the starting materials required to generate specific analogs for SAR studies.

Target Analog MoietyRequired Starting Material 1Required Starting Material 2
Thiophene (B33073) Modification
Furan Analog3-MethylpiperazineFuran-2-carbonyl chloride
Phenyl Analog3-MethylpiperazineBenzoyl chloride
5-Chlorothiophene Analog3-Methylpiperazine5-Chlorothiophene-2-carbonyl chloride
Piperazine Modification
3-Ethylpiperazine Analog3-EthylpiperazineThiophene-2-carbonyl chloride
2-Methylpiperazine Analog2-MethylpiperazineThiophene-2-carbonyl chloride
Unsubstituted PiperazinePiperazineThiophene-2-carbonyl chloride

By systematically applying these synthetic strategies, chemists can generate a diverse library of analogs, providing crucial data for understanding the SAR of this chemical scaffold.

Preclinical Pharmacological Investigations and Biological Target Elucidation

In Vitro Receptor Binding Affinity and Functional Profiling

In vitro studies are fundamental in characterizing the interaction of a compound with its molecular targets. For derivatives sharing the thiophene-piperazine backbone, these investigations have revealed significant affinity for G-protein coupled receptors.

The arylpiperazine structure is a well-established pharmacophore for aminergic G-protein coupled receptors (GPCRs), including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. nih.gov Research on compounds structurally related to 3-methyl-1-(thiophene-2-carbonyl)piperazine confirms this propensity.

Derivatives featuring the thiophene (B33073) and piperazine (B1678402) rings have been evaluated for their affinity at serotonin 5-HT1A receptors. acs.org For instance, a series of 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated high affinity in radioligand binding assays. One of the most effective compounds in this series, which incorporates a thiophene and piperazine structure, was able to displace the radioligand [3H]-8-OH-DPAT from rat hippocampal membranes with a very low IC50 value, indicating potent binding. acs.org Specifically, a derivative featuring a 2-methoxyphenyl group on the piperazine nitrogen showed an IC50 of 0.3 nM for the 5-HT1A receptor. acs.org

Furthermore, other 3-substituted piperazine derivatives have shown moderate affinity and considerable selectivity for sigma(1) receptors, which are considered a unique class of intracellular chaperones. nih.gov A phenylacetamide derivative of 3-substituted piperazine was found to interact with sigma(1) receptors with a Ki value of 181 nM. nih.gov The general structure of arylpiperazines allows them to interact with key residues, such as an aspartate residue in transmembrane domain 3 (Asp3.32), within the binding pockets of these receptors. nih.gov

Table 1: GPCR Binding Affinity of Related Thiophene-Piperazine Derivatives
Compound ClassTarget ReceptorAffinity MeasurementValueSource
Thieno[2,3-d]pyrimidinone Piperazine DerivativeSerotonin 5-HT1AIC500.3 nM acs.org
Thieno[2,3-d]pyrimidinone Piperazine DerivativeSerotonin 5-HT1AIC506.8 nM acs.org
3-Substituted Piperazine DerivativeSigma(1)Ki181 nM nih.gov

The thiophene-piperazine scaffold has also been investigated for its potential to modulate the activity of various enzymes. nih.gov A key area of interest has been in the domain of protein kinases, which are crucial regulators of cellular processes and are often targeted in cancer therapy. nih.gov

A novel series of piperazine-tethered thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives was synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov One of the lead compounds from this series demonstrated remarkable inhibition of EGFR kinase, with an IC50 concentration of 42.3 nM. nih.gov This indicates that the thiophene-piperazine framework can be effectively oriented within the ATP-binding site of the kinase to disrupt its function.

In the context of antimicrobial research, related thiophene-based heterocycles have been studied for their interaction with bacterial enzymes. Molecular docking studies have simulated the binding of these compounds with D-alanine ligase, an essential enzyme in bacterial cell wall synthesis, suggesting a potential mechanism for their antimicrobial effects. nih.gov Another study on morpholine-thiophene hybrid thiosemicarbazones identified them as potent inhibitors of the urease enzyme, which is a key virulence factor for certain pathogenic bacteria. frontiersin.org

Table 2: Enzyme Inhibition by Related Thiophene-Piperazine Derivatives
Compound ClassTarget EnzymeInhibition MeasurementValueSource
Piperazine-tethered thiophene-3-carboxamide selenideEGFR KinaseIC5042.3 nM nih.gov
Thiophene-based heterocyclesD-alanine ligaseBinding simulated via molecular docking nih.gov
Morpholine-thiophene hybrid thiosemicarbazonesUreaseIdentified as potent inhibitors frontiersin.org

Based on the available scientific literature, specific studies focusing on the ion channel modulation activity of this compound or its close structural analogues have not been prominently reported.

Cellular Assays for Functional Activity and Target Engagement

Cell-based assays provide a crucial link between molecular interactions and physiological outcomes, demonstrating a compound's functional activity and its ability to engage its intended target within a biological system.

While specific studies detailing the complete signal transduction pathway analysis for this compound are not extensively documented, the targets identified in binding and enzyme assays are known to initiate well-characterized downstream signaling cascades. For example, engagement of GPCRs like the 5-HT1A receptor typically modulates adenylyl cyclase activity and cyclic AMP levels. nih.gov Similarly, inhibition of EGFR kinase directly impacts pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt signaling cascades, which are critical for cell proliferation and survival. nih.gov Further research is required to elucidate the specific downstream molecular events triggered by this particular ligand.

The thiophene and piperazine moieties are present in numerous compounds with demonstrated antiproliferative and antimicrobial properties. nih.govnih.govijbpas.com

Antiproliferative Activity: Derivatives of the thiophene-piperazine scaffold have shown significant potential as anticancer agents. researchgate.net In a study of piperazine-tethered thiophene-3-carboxamide selenides, two compounds displayed significant cytotoxicity against human cancer cell lines. nih.gov Compound 17i was effective against the HCT116 colon cancer cell line with an IC50 value of 4.82 µM, while compound 18i showed potent activity against the A549 lung cancer cell line with an IC50 of 1.43 µM. nih.gov Further analysis confirmed that these compounds induce apoptosis in cancer cells. nih.gov

Table 3: Antiproliferative Activity of Related Thiophene-Piperazine Derivatives
Compound ClassCell LineCancer TypeActivity MeasurementValue (µM)Source
Piperazine-tethered thiophene-3-carboxamide selenide (17i)HCT116Colon CancerIC504.82 ± 0.80 nih.gov
Piperazine-tethered thiophene-3-carboxamide selenide (18i)A549Lung CancerIC501.43 ± 0.08 nih.gov

Antimicrobial Activity: A wide range of thiophene derivatives have been synthesized and tested for antimicrobial activity. nih.govnih.gov One study found that a specific thiophene derivative was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov In another investigation, thiophene-based heterocycles were evaluated against a panel of microbes, with a spiro-indoline-oxadiazole derivative showing high and selective activity against Clostridium difficile, with minimum inhibitory concentration (MIC) values between 2 and 4 μg/ml. nih.gov The broader class of piperazine derivatives has also been shown to possess wide-spectrum antibacterial properties, with some analogues demonstrating MIC values in the range of 3.1 to 25 µg/ml against various test organisms. ijbpas.com

Table 4: Antimicrobial Activity of Related Thiophene and Piperazine Derivatives
Compound ClassTarget OrganismActivity MeasurementValue (µg/ml)Source
Thiophene derivativePseudomonas aeruginosaMore potent than gentamicin nih.gov
Spiro-indoline-oxadiazole thiophene derivativeClostridium difficileMIC2 - 4 nih.gov
Azole-containing piperazine analoguesVarious bacteriaMIC3.1 - 25 ijbpas.com

In Vivo Efficacy Studies in Relevant Animal Models

There is no available data from in vivo efficacy studies for this compound in any relevant animal models.

Neuropharmacological Models (e.g., pain, anxiety, depression models, if applicable)

No studies were found that investigated the effects of this compound in animal models of pain, anxiety, or depression.

Inflammation Models

Scientific literature detailing the evaluation of this compound in animal models of inflammation is not available. While research exists on the anti-inflammatory properties of broader classes of thiophene and piperazine derivatives, these findings are not specific to this particular compound.

Other Disease-Specific Animal Models (e.g., infectious diseases, cancer)

There are no published studies on the efficacy of this compound in animal models of infectious diseases or cancer.

Pharmacodynamic Biomarker Identification and Validation

No research could be located that identifies or validates any pharmacodynamic biomarkers in relation to the administration of this compound.

Mechanistic Characterization of Receptor-Ligand Interactions

There is no information available in the scientific literature regarding the mechanistic characterization of receptor-ligand interactions for this compound. Studies detailing its binding affinity, receptor occupancy, or mode of action at a molecular level have not been published.

Molecular Mechanisms of Action and Target Engagement Studies

Elucidation of Primary and Secondary Pharmacological Targets

The thiophene (B33073) and piperazine (B1678402) moieties are recognized as privileged pharmacophores in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological molecules. nih.govresearchgate.net Thiophene-based derivatives have been shown to interact with a variety of primary and secondary pharmacological targets. In the realm of oncology, these compounds frequently target protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov

Primary Targets:

Kinases: A significant number of thiophene-containing compounds act as kinase inhibitors. nih.gov These include receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases and serine/threonine kinases like AKT. nih.govnih.gov The planarity of the thiophene ring can facilitate the binding of these ligands to the kinase active site. nih.gov

G-Protein Coupled Receptors (GPCRs): Piperazine derivatives are known components of ligands that modulate GPCRs, such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov For instance, some piperazine-containing drugs exhibit high affinity for the 5-HT1A receptor. nih.gov

Secondary Targets:

Enzymes: Thiophene derivatives have been identified as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. nih.gov

Ion Channels: While less common, the piperazine motif can be found in molecules that interact with ion channels.

Apoptosis Modulators: Some thiophene-based drugs exert their effects by modulating the machinery of apoptosis. nih.gov

The specific primary and secondary pharmacological targets of 3-methyl-1-(thiophene-2-carbonyl)piperazine have not been explicitly detailed in published research. However, based on its structural components, it is plausible that its activity profile would involve kinases and/or GPCRs.

Binding Mode Analysis: Allosteric vs. Orthosteric Mechanisms

The interaction of a ligand with its target protein can occur at the primary binding site (orthosteric) or at a secondary, distinct site (allosteric). The binding mode of thiophene-piperazine derivatives is largely dependent on the specific target.

Orthosteric Binding: In the context of kinase inhibition, thiophene-containing compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. nih.gov This is a form of orthosteric inhibition, where the compound directly competes with the endogenous ligand (ATP). The piperazine ring in such inhibitors often projects into the solvent-exposed region, contributing to the molecule's pharmacokinetic properties. nih.gov

Allosteric Binding: Some studies on fused thiophene derivatives have indicated binding to allosteric pockets on kinases like AKT. nih.gov Allosteric modulators can induce a conformational change in the target protein, thereby altering its activity without directly blocking the active site. Docking analyses of certain thiophene derivatives have also suggested binding to allosteric sites on enzymes like α-glucosidase, resulting in non-competitive inhibition. nih.gov

The specific binding mode of this compound to its putative targets has not been experimentally determined. Computational docking studies would be required to predict its likely binding orientation and to ascertain whether it favors an orthosteric or allosteric mechanism of action.

Downstream Signaling Pathway Analysis

The engagement of a pharmacological target by a compound like this compound would be expected to modulate downstream signaling pathways, leading to a cellular response. The nature of this response is dictated by the target and the mode of interaction.

For instance, if the compound inhibits a kinase such as VEGFR-2 or EGFR, it would likely disrupt the signaling cascades that these receptors control. Research on related thiophene-piperazine derivatives has demonstrated that inhibition of these kinases can lead to:

Induction of Apoptosis: The blockade of survival signals mediated by kinases like VEGFR-2 and AKT can trigger programmed cell death. nih.govnih.gov Mechanistic studies have shown that this can occur through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov

Cell Cycle Arrest: Some thiophene derivatives have been shown to cause cell cycle arrest in the S phase. nih.gov

Conversely, if the compound were to modulate a GPCR like the 5-HT1A receptor, it could influence downstream pathways involving adenylyl cyclase and cyclic AMP (cAMP), or other second messenger systems, which are pertinent to neuronal signaling. nih.gov

Without experimental data on this compound, its precise impact on downstream signaling remains speculative.

Gene Expression and Proteomic Profiling in Response to Compound Exposure (in research context)

Currently, there is no publicly available data from gene expression or proteomic profiling studies conducted on cells or tissues exposed to this compound.

Such studies would be invaluable for a comprehensive understanding of the compound's mechanism of action. Gene expression analysis, for example using microarray or RNA-sequencing, could reveal which genes are up- or down-regulated following treatment. This could provide clues about the pathways being affected and potential off-target effects.

Similarly, proteomic profiling could identify changes in protein expression levels or post-translational modifications, offering a more direct view of the functional consequences of target engagement.

Target Validation through Genetic or Pharmacological Perturbation

Target validation is a critical step in drug discovery to confirm that the modulation of a specific biological target is responsible for the observed therapeutic effect. This can be achieved through several methods:

Pharmacological Validation: This approach involves the use of selective tool compounds to probe the function of a target. crossfire-oncology.com To validate a potential target for this compound, one would ideally use a highly selective inhibitor of the hypothesized target and observe if it phenocopies the effects of the compound . The challenge in the kinase field is that many inhibitors are not entirely selective, which can complicate the interpretation of results. crossfire-oncology.com

Genetic Validation: Genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the putative target gene. If the cellular phenotype observed upon genetic perturbation matches the effect of the compound, it provides strong evidence for on-target activity.

As the primary targets of this compound have not yet been definitively identified, specific target validation studies have not been reported. Future research would first need to identify high-affinity binding partners of the compound, which could then be validated using the pharmacological and genetic approaches described above.

Computational and Theoretical Chemistry Approaches in the Study of 3 Methyl 1 Thiophene 2 Carbonyl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand, such as 3-methyl-1-(thiophene-2-carbonyl)piperazine, within the active site of a biological target, typically a protein.

Research on structurally similar thiophene-piperazine hybrids has demonstrated their potential to interact with various enzymes and receptors. For instance, a computational study on the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (B2458286) (PT) investigated its binding to the human SGLT2-MAP17 protein complex, a target in diabetes research. researchgate.net The simulation revealed a favorable binding energy of -6.93 kcal/mol, indicating a stable interaction. researchgate.net The binding was stabilized by multiple noncovalent interactions, including hydrogen bonds and hydrophobic contacts, with key residues in the protein's binding pocket. researchgate.net

Similarly, molecular docking studies of other thiophene (B33073) piperazine-carbamate derivatives have been performed to evaluate their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net These simulations showed that the compounds effectively bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, suggesting a dual inhibition mechanism. researchgate.net The interactions typically involve hydrogen bonds with amino acid residues like tyrosine and aspartate, as well as π-π stacking interactions involving the aromatic thiophene ring. While these studies were not performed on the exact 3-methyl derivative, the findings provide a strong basis for predicting how this compound would interact with similar biological targets. The thiophene ring, carbonyl group, and piperazine (B1678402) nitrogen atoms are key pharmacophoric features that would likely govern its binding orientation.

Table 1: Representative Molecular Docking Data for Thiophene-Piperazine Analogs

Compound/Analog Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interactions
1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one SGLT2-MAP17 -6.93 researchgate.net Not specified Noncovalent interactions researchgate.net
Thiophene piperazine-carbamate derivative (8e) Acetylcholinesterase (AChE) Not specified Tyr72, Asp74, Tyr124, Trp286, Tyr341 researchgate.net H-bonds, π-π stacking researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This technique is used to assess the stability of a docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

For a molecule like this compound, MD simulations are essential for understanding its conformational preferences. The piperazine ring can exist in several conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. nih.gov The attachment of the methyl group at the 3-position and the thiophene-2-carbonyl group at the 1-position influences the equilibrium between axial and equatorial orientations of the substituents. Studies on related 1-acyl-2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular interactions. nih.gov

When docked into a protein active site, MD simulations can confirm the stability of the predicted binding mode. rsc.org Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to ensure the complex remains stable throughout the simulation. ekb.eg Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein and ligand. These simulations are critical for validating the initial docking results and providing a more accurate picture of the ligand-receptor interactions at a physiological temperature and pressure. rsc.orgekb.eg

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties based on its electronic structure.

For thiophene-piperazine derivatives, DFT calculations can determine key electronic descriptors. A study on the related compound 1-(piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (PT) used DFT at the B3LYP/cc-pVDZ level to analyze its properties. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comchemijournal.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. researchgate.net In this compound, the oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring would be expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond formation. These computational analyses are fundamental for understanding the intrinsic chemical behavior of the molecule. researchgate.net

Table 2: Calculated Electronic Properties for a Thiophene-Piperazine Analog (PT)

Property Value (Gas Phase) Value (Ethanol) Significance
HOMO Energy -6.11 eV researchgate.net -6.17 eV researchgate.net Electron-donating ability researchgate.net
LUMO Energy -0.96 eV researchgate.net -1.14 eV researchgate.net Electron-accepting ability researchgate.net
HOMO-LUMO Gap (ΔE) 5.15 eV researchgate.net 5.03 eV researchgate.net Chemical reactivity and stability researchgate.net
Dipole Moment 2.50 Debye researchgate.net 3.39 Debye researchgate.net Molecular polarity

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated from a set of active molecules or from a ligand-receptor complex. This model then serves as a 3D query for virtual screening of compound libraries to find new molecules with similar features or for designing new ligands (de novo design).

For this compound, a pharmacophore model would consist of several key features:

Aromatic Ring: The thiophene ring serves as a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor.

Hydrogen Bond Acceptor/Positive Ionizable: The second nitrogen atom of the piperazine ring (at position 4) is basic and can act as a hydrogen bond acceptor or become protonated to form a positive ionizable feature, enabling ionic interactions.

Hydrophobic/Aliphatic Feature: The methyl group and the piperazine ring's carbon backbone contribute hydrophobic character.

By defining the spatial relationships between these features, a pharmacophore model can be constructed. This model can then be used to design novel molecules that retain these essential features while modifying other parts of the scaffold to optimize properties like potency, selectivity, or pharmacokinetic profile.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of research to assess a molecule's potential "drug-likeness" and to identify potential liabilities before synthesis. nih.gov This process helps prioritize compounds with a higher probability of success in later experimental stages. mdpi.com

For this compound, several key ADME parameters would be evaluated:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Piperazine derivatives often comply with these rules. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive intestinal absorption and blood-brain barrier (BBB) penetration. researchgate.net

Aqueous Solubility (logS): Adequate solubility is crucial for absorption and distribution.

Caco-2 Permeability: This is a predictor of intestinal absorption. researchgate.net

BBB Penetration: Predictions indicate whether a compound is likely to cross the blood-brain barrier and act on the central nervous system (CNS). mdpi.com

Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4) is important to foresee potential drug-drug interactions.

Computational platforms like SwissADME or QikProp are commonly used to generate these predictions, providing a comprehensive profile that guides further research and development. mdpi.comresearchgate.net

Table 3: Typical In Silico Predicted ADME Properties for Piperazine-Thiophene Scaffolds

Property Predicted Value Range/Status Research Utility
Molecular Weight 200 - 350 g/mol Generally compliant with Lipinski's Rule
logP (Octanol/Water Partition) 1.5 - 3.0 Indicates good membrane permeability
Topological Polar Surface Area (TPSA) 40 - 70 Ų Suggests good oral absorption and potential CNS penetration
Hydrogen Bond Donors 0 - 1 Compliant with Lipinski's Rule
Hydrogen Bond Acceptors 3 - 4 Compliant with Lipinski's Rule
Blood-Brain Barrier (BBB) Permeation Variable (Often predicted as permeable) Determines potential for CNS activity

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery and other chemical research. Two key applications are the design of compound libraries and virtual screening.

The this compound scaffold is an excellent candidate for inclusion in chemical libraries designed for screening. The piperazine ring is a "privileged scaffold," frequently found in biologically active compounds and approved drugs, making it a valuable starting point for library design. mdpi.comnih.gov Similarly, the thiophene ring is a common bioisostere for a phenyl ring and is present in numerous pharmaceuticals. nih.gov Cheminformatics tools can be used to enumerate a virtual library by systematically modifying the scaffold, for example, by changing the substitution on the thiophene ring or adding different groups to the second nitrogen of the piperazine ring. This creates a diverse set of related molecules for virtual or high-throughput screening.

Virtual screening is a cheminformatics technique that uses computational methods to screen large libraries of compounds against a biological target. researchgate.net A compound like this compound could be identified as a "hit" from such a screen. The process often starts with filtering large databases based on physicochemical properties (like Lipinski's rules) and then docking the remaining compounds into the target's active site to identify potential binders. researchgate.net This approach significantly accelerates the identification of promising lead compounds for further investigation.

Advanced Analytical Methodologies for Research on 3 Methyl 1 Thiophene 2 Carbonyl Piperazine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in chemical analysis, enabling the separation of complex mixtures into individual components. For 3-methyl-1-(thiophene-2-carbonyl)piperazine, various chromatographic methods are employed to assess its purity and determine its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for piperazine (B1678402) derivatives. unodc.org Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically octadecylsilyl-bonded silica (B1680970), C18) and a polar mobile phase. unodc.org The presence of the thiophene-carbonyl moiety provides a strong chromophore, allowing for sensitive detection using UV-Vis or Diode-Array Detectors (DAD). researchgate.net

For purity assessment, gradient elution is often employed to separate the main compound from synthesis-related impurities, starting materials, or degradation products. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte. While some simple piperazines may require chemical derivatization to enhance UV detection, the inherent chromophore in this compound makes this step unnecessary. jocpr.comresearchgate.net

Table 1: Illustrative HPLC Method for Purity Analysis of this compound
ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile (B52724)
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (based on thiophene (B33073) chromophore)
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Its applicability to this compound depends on the compound's thermal stability and volatility. GC is frequently coupled with a mass spectrometer (GC-MS), which provides both separation and definitive identification of the eluted components based on their mass spectra. rsc.orgscholars.direct

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., a DB-5ms). rsc.org A programmed temperature ramp is used to elute compounds based on their boiling points and interactions with the stationary phase. The high resolution of capillary GC allows for excellent separation of isomers and closely related impurities. For quantification, a Flame Ionization Detector (FID) can be used, offering a wide linear range and high sensitivity for organic compounds. researchgate.net

Table 2: Representative GC-MS Method for the Analysis of this compound
ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramStart at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line290 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50-500 m/z

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, combining some of the best features of each. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency compared to HPLC. selvita.comafmps.be

A particularly important application of SFC is in chiral separations. researchgate.net Since this compound contains a chiral center at the 3-position of the piperazine ring, it exists as a pair of enantiomers. SFC coupled with a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose, is a highly effective method for resolving these enantiomers. researchgate.netnih.gov This separation is critical in pharmaceutical research, as enantiomers can have different biological activities.

Table 3: Exemplary Chiral SFC Method for Enantiomeric Separation
ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseSupercritical CO₂ / Methanol (80:20 v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm

Spectroscopic Methods for Structural Elucidation and Conformational Analysis in Research

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about molecular structure, bonding, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the atoms in this compound.

The ¹H NMR spectrum would show characteristic signals for the three distinct protons on the thiophene ring, the complex multiplets of the seven piperazine ring protons, and a doublet for the methyl group protons. chemicalbook.com The ¹³C NMR spectrum would display signals for the carbonyl carbon, the carbons of the thiophene and piperazine rings, and the methyl carbon. The chemical environment of the piperazine protons is complicated by the chair-like conformation of the ring and the potential for restricted rotation around the amide C-N bond, which can lead to signal broadening or the appearance of multiple conformer signals at different temperatures. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiophene H-3, H-4, H-5~7.0-7.8~125-135
Piperazine CH (C3)~3.0-4.5 (broad)~45-55
Piperazine CH₂ (C2, C5, C6)~2.8-4.5 (complex multiplets)~40-55
Methyl CH₃~1.1-1.3 (doublet)~15-20
Carbonyl C=O-~160-165

Mass Spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatographic techniques (LC-MS or GC-MS), it provides highly specific detection and identification. oup.com Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to form a prominent protonated molecular ion [M+H]⁺. uni.lu High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, enabling the confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural detail by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would likely include cleavage of the piperazine ring, loss of the methyl group, and cleavage of the amide bond to yield ions corresponding to the thiophene-carbonyl moiety and the methylpiperazine fragment. researchgate.netresearchgate.net

Table 5: Predicted ESI-MS and MS/MS Fragmentation Data for this compound (C₁₀H₁₄N₂OS)
IonPredicted m/zDescription
[M+H]⁺211.09Protonated Molecular Ion
[M+Na]⁺233.07Sodium Adduct
Fragment 1111.01Thiophene-carbonyl fragment [C₅H₃OS]⁺
Fragment 2101.11Protonated 3-methylpiperazine fragment [C₅H₁₃N₂]⁺
Fragment 383.09Fragment from piperazine ring cleavage

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific vibrational modes. The most prominent band is the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and molecular conformation. The thiophene ring exhibits several characteristic bands: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1300-1550 cm⁻¹ region. nii.ac.jp The C-S stretching mode of the thiophene ring can be observed in the 600-800 cm⁻¹ range. iosrjournals.org The piperazine ring contributes C-H stretching vibrations from its methylene (B1212753) groups, typically between 2800 and 3000 cm⁻¹, and C-N stretching vibrations, which are expected around 1000-1200 cm⁻¹. niscpr.res.in

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for identifying the symmetric stretching vibrations of the thiophene ring, which often give strong Raman signals. niscpr.res.in The C-C and C=C stretching modes within the thiophene and piperazine rings are also readily observable.

A summary of key expected vibrational modes for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
C=O Stretch (Amide I)Thiophene-carbonyl1630 - 16801630 - 1680
Aromatic C-H StretchThiophene3050 - 31503050 - 3150
Aliphatic C-H StretchPiperazine & Methyl2800 - 30002800 - 3000
Aromatic C=C StretchThiophene1300 - 15501300 - 1550
C-N StretchPiperazine1000 - 12001000 - 1200
Ring C-S StretchThiophene600 - 800600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures, such as 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, provides significant insight into the expected molecular conformation and intermolecular interactions. nih.govresearchgate.net

In such analogs, the piperazine ring typically adopts a stable chair conformation. The orientation of the thiophene-2-carbonyl group relative to the piperazine ring is a key conformational feature, defined by the dihedral angle between the plane of the thiophene ring and the mean plane of the piperazine ring. nih.gov The thiophene ring itself is planar. Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···S) and π–π stacking between thiophene rings, are expected to play a crucial role in the crystal packing, forming a three-dimensional supramolecular architecture. nih.govwho.int Ring flip disorder, a phenomenon where the thiophene ring can occupy two positions related by a 180° rotation, has been observed in some thiophene-3-carbonyl derivatives and could potentially occur. mdpi.com

A hypothetical set of crystallographic parameters based on known thiophene-piperazine structures is provided below.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (for racemic mixtures)
a (Å)10 - 15
b (Å)8 - 12
c (Å)15 - 25
α, γ (°)90
β (°)95 - 110
Z (molecules/cell)4 or 8
Key ConformationPiperazine ring in a chair conformation
Intermolecular ForcesC-H···O/S hydrogen bonds, π–π interactions

Hyphenated Techniques for Complex Mixture Analysis in Biological Matrices (research context)

The analysis of this compound and its metabolites in biological matrices like blood, plasma, or urine necessitates highly sensitive and selective analytical methods. mdpi.com Hyphenated techniques, which couple a separation method with a detection method, are indispensable in this context due to the complexity of these samples. rdd.edu.iq

LC-MS/MS in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. bioanalysis-zone.com This technique offers exceptional sensitivity and selectivity, allowing for the detection of picogram to nanogram levels of the target analyte. researchgate.net

For the analysis of this compound, a typical LC-MS/MS method would involve sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences. nih.govmdpi.com Chromatographic separation is commonly achieved using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol).

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.comnih.gov The parent ion ([M+H]⁺) of the compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high selectivity and minimizes matrix effects.

ParameterTypical Conditions
Sample PreparationProtein Precipitation (Acetonitrile), Solid-Phase Extraction (SPE)
LC ColumnReversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile or Methanol (Gradient elution)
Ionization ModeElectrospray Ionization Positive (ESI+)
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion ([M+H]⁺)m/z 211.09
Product Ions (Example)Transitions based on fragmentation of piperazine and thiophene moieties
Limit of QuantificationLow ng/mL to sub-ng/mL range

GC-MS for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC-MS can be employed to identify and quantify potential volatile metabolites that may arise from its biotransformation. uu.nl The metabolism of piperazine-containing compounds can sometimes lead to ring-opening or degradation, producing smaller, more volatile fragments. nih.gov

Analysis of such metabolites by GC-MS often requires a derivatization step to increase their volatility and thermal stability. rsc.org The sample would first undergo extraction from the biological matrix. The resulting extract is then derivatized before injection into the GC-MS system. Separation is achieved on a capillary column (e.g., a nonpolar DB-5ms or a polar wax-type column), and detection is performed by a mass spectrometer, which provides both quantitative data and structural information from the mass spectra. rsc.orgunodc.org

ParameterTypical Conditions
Sample PreparationLiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
DerivatizationAcetylation or silylation (if required for metabolites)
GC ColumnFused silica capillary column, e.g., HP-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Injection ModeSplit/Splitless
Oven ProgramTemperature ramp, e.g., 100°C to 280°C at 10-15°C/min
Ionization ModeElectron Ionization (EI, 70 eV)
MS ModeFull Scan (for metabolite identification) or Selected Ion Monitoring (SIM) (for quantification)

Chiral Analytical Methods for Enantiomeric Purity Assessment

The presence of a methyl group at the C3 position of the piperazine ring makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). Since enantiomers can have different pharmacological and toxicological properties, methods to separate and quantify them are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. researchgate.net This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for this purpose. researchgate.netjocpr.com The separation is typically performed under normal-phase or polar-organic conditions, using mobile phases like hexane/isopropanol or acetonitrile/methanol. jocpr.commdpi.com

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov In chiral CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative (e.g., sulfated β-cyclodextrin), is added to the background electrolyte. nih.govresearchgate.net The differential inclusion of the enantiomers into the cyclodextrin cavity leads to different electrophoretic mobilities and, consequently, their separation. researchgate.net

TechniqueChiral Selector / Stationary PhaseMobile Phase / BufferDetection
Chiral HPLCPolysaccharide-based CSP (e.g., Chiralpak IA, IB, IC)n-Hexane/Alcohol (e.g., Isopropanol, Ethanol) mixturesUV (e.g., 254 nm)
Chiral CESulfated β-cyclodextrin (S-β-CD) or other cyclodextrin derivativesPhosphate or borate (B1201080) buffer at a specific pH containing the selectorUV (e.g., 214 nm)

Challenges and Future Directions in the Research and Development of 3 Methyl 1 Thiophene 2 Carbonyl Piperazine

Addressing Synthetic Accessibility and Scalability for Research Quantities

The availability of sufficient quantities of 3-methyl-1-(thiophene-2-carbonyl)piperazine is fundamental for comprehensive preclinical evaluation. While the synthesis of thiophene (B33073) and piperazine (B1678402) derivatives is well-documented, challenges remain in developing efficient, scalable, and cost-effective synthetic routes for this specific molecule. nih.govnih.gov Conventional methods for thiophene synthesis, such as the Paal–Knorr and Gewald reactions, can sometimes be limited by harsh conditions and low yields. nih.gov Modern approaches, including multicomponent reactions and catalyzed cross-coupling reactions, offer more efficient alternatives for creating diverse thiophene derivatives. nih.gov

For the piperazine moiety, common synthetic strategies involve N-alkylation or N-arylation of a piperazine precursor. nih.gov The synthesis of this compound would likely involve the acylation of 2-methylpiperazine (B152721) with thiophene-2-carbonyl chloride. The scalability of this process for producing research quantities depends on the availability and cost of the starting materials, the efficiency of the reaction steps, and the ease of purification. Future research should focus on optimizing reaction conditions to improve yields and simplify purification processes, making the compound more accessible for broader biological screening.

Table 1: Key Considerations for Synthetic Accessibility and Scalability

FactorChallengePotential Solution
Starting Materials Availability and cost of 2-methylpiperazine and thiophene-2-carbonyl chloride.Development of efficient synthetic routes for starting materials from cheaper precursors.
Reaction Efficiency Potentially low yields in the acylation step.Optimization of reaction conditions (solvent, temperature, catalyst) and exploration of alternative coupling reagents.
Purification Removal of byproducts and unreacted starting materials.Development of chromatographic or crystallization methods for efficient purification.
Scalability Transitioning from milligram to gram or kilogram scale for extensive preclinical studies.Designing a synthetic route that avoids hazardous reagents and extreme conditions, suitable for larger scale production.

Refinement of Structure-Activity Relationship (SAR) Models for Enhanced Selectivity

A critical aspect of drug development is understanding the relationship between a molecule's structure and its biological activity (SAR). For this compound, SAR studies are crucial for optimizing its potency and selectivity towards specific biological targets. The thiophene ring can be modified at various positions to explore the impact of different substituents on activity. nih.gov Similarly, the piperazine scaffold offers opportunities for modification, including the position and nature of the methyl group and the introduction of other substituents. researchgate.net

The planarity of the thiophene ring may play a role in receptor binding, and the sulfur atom can participate in hydrogen bonding, influencing drug-receptor interactions. nih.gov The piperazine ring, with its basic nitrogen atoms, can impact the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. nih.govresearchgate.net The methyl group on the piperazine ring introduces a chiral center, and the different enantiomers may exhibit distinct pharmacological profiles. researchgate.net

Future SAR studies should systematically explore modifications to all three components of the molecule: the thiophene ring, the carbonyl linker, and the methylpiperazine moiety. This will involve the synthesis of a library of analogues and their evaluation in relevant biological assays. The data generated will be instrumental in building robust SAR models to guide the design of more potent and selective compounds.

Table 2: Potential Modifications for SAR Studies

Molecular ComponentPotential ModificationsDesired Outcome
Thiophene Ring Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions.Enhance potency, selectivity, and metabolic stability.
Carbonyl Linker Replacement with other functional groups (e.g., sulfonyl, methylene).Modulate binding affinity and conformational flexibility.
Piperazine Ring Altering the position of the methyl group; introducing other substituents; exploring different ring conformations.Improve pharmacokinetic properties and target selectivity.

Deepening Understanding of Pleiotropic Effects and Off-Target Activities (in research context)

While the goal is to develop selective compounds, it is not uncommon for molecules to interact with multiple biological targets, leading to pleiotropic effects and off-target activities. Thiophene and piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.netnih.gov This inherent promiscuity necessitates a thorough investigation of the biological profile of this compound beyond its primary intended target.

Understanding these off-target interactions is crucial in a research context. They can provide insights into the compound's mechanism of action and may even reveal novel therapeutic opportunities. However, they can also lead to undesirable side effects. Therefore, comprehensive preclinical profiling using a panel of in vitro and in vivo assays is essential to identify any potential off-target activities. This early-stage characterization can help in predicting potential liabilities and in designing safer analogues.

Exploration of Novel Therapeutic Applications based on Preclinical Findings

The structural motifs present in this compound suggest a broad range of potential therapeutic applications. Thiophene derivatives have been investigated for their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nih.govnih.govresearchgate.net Similarly, the piperazine scaffold is a common feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents. nih.govacgpubs.org

Preclinical studies with this compound and its analogues could therefore uncover novel therapeutic uses. For instance, its potential as an inhibitor of specific kinases in cancer, a modulator of neurotransmitter receptors in neurological disorders, or an agent against drug-resistant microbes could be explored. nih.govmdpi.com A systematic screening of the compound against a diverse array of biological targets and in various disease models will be key to unlocking its full therapeutic potential.

Table 3: Potential Therapeutic Areas for Exploration

Therapeutic AreaRationale based on Structural Motifs
Oncology Thiophene and piperazine derivatives have shown anticancer activity through various mechanisms, including kinase inhibition. nih.govmdpi.com
Infectious Diseases Both scaffolds are present in known antimicrobial and antifungal agents. researchgate.netacgpubs.org
Central Nervous System Disorders The piperazine moiety is a common feature in many CNS-active drugs. nih.gov
Inflammatory Diseases Thiophene derivatives have demonstrated anti-inflammatory properties. nih.gov

Integration of Omics Technologies for Comprehensive Biological Profiling

Modern "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for obtaining a holistic understanding of a compound's biological effects. nih.govnih.gov Integrating these technologies into the preclinical evaluation of this compound can provide a comprehensive biological profile.

For example, transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression in response to the compound, helping to identify affected cellular pathways. Proteomics can identify the proteins that directly interact with the compound, and metabolomics can shed light on its effects on cellular metabolism. This multi-omics approach can help to elucidate the mechanism of action, identify biomarkers of response, and predict potential toxicities.

Development of Advanced Delivery Systems for Preclinical Efficacy Enhancement (research focus)

The efficacy of a compound in a research setting can be significantly influenced by its delivery to the target site. Challenges such as poor solubility, rapid metabolism, or inability to cross biological barriers can limit the effectiveness of a promising molecule in preclinical models. The development of advanced delivery systems can help to overcome these limitations.

For this compound, formulation strategies such as encapsulation in nanoparticles, liposomes, or micelles could be explored to improve its solubility and bioavailability. These delivery systems can also be designed to target specific tissues or cells, thereby increasing the compound's concentration at the site of action and reducing potential systemic side effects. The focus of this research would be on enhancing the compound's performance in preclinical studies to obtain a clearer picture of its therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing 3-methyl-1-(thiophene-2-carbonyl)piperazine, and what reagents are typically employed?

The synthesis often involves coupling reactions between thiophene-2-carbonyl derivatives and substituted piperazines. Key reagents include:

  • Coupling agents : HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) for amide bond formation .
  • Solvents : Anhydrous DMF or dichloromethane under inert atmospheres to prevent oxidation .
  • Bases : Triethylamine to neutralize byproducts like HCl during acyl chloride reactions . Methodological optimization includes controlling reaction temperatures (room temperature to reflux) and stoichiometric ratios of reactants .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with shifts indicating thiophene and piperazine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and supramolecular interactions (e.g., π-π stacking of thiophene rings) .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and aromatic C-H stretches .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

  • In vitro receptor binding assays : Screen for affinity to serotonin (5-HT1A) or dopamine receptors using radioligand displacement studies .
  • Toxicity profiling : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity, noting modifications like β-cyclodextrin inclusion to reduce toxicity .
  • Functional activity tests : Measure antiplatelet activity via platelet aggregation assays, comparing against reference compounds .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the compound's binding affinity to neurological targets?

  • Molecular docking : Simulate interactions with receptors (e.g., 5-HT1A) to identify binding poses and key residues (e.g., hydrogen bonds with piperazine nitrogen) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystal structures to inform solubility and stability .
  • Conformational analysis : Assess coplanarity between thiophene and piperazine rings to optimize steric and electronic complementarity with targets .

Q. What strategies optimize the reaction yield in amidification steps during synthesis?

  • Catalyst selection : Use palladium or nickel complexes for Suzuki-Miyaura couplings to introduce aryl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride activation .
  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity products .

Q. How does the thiophene moiety influence the compound's electronic properties and reactivity?

  • Electronic effects : The thiophene ring’s electron-rich nature enhances π-π interactions with aromatic residues in target proteins, improving binding affinity .
  • Redox activity : Thiophene can undergo oxidation to sulfone derivatives, altering solubility and metabolic stability .
  • Steric modulation : Substituents on thiophene (e.g., methyl groups) adjust steric bulk, affecting conformational flexibility and target engagement .

Q. What experimental parameters critically affect CO₂ capture efficiency when using piperazine derivatives?

  • Flow rate optimization : Higher liquid flow rates in membrane contactors increase CO₂ absorption rates but may reduce contact time .
  • Temperature modulation : Elevated temperatures (303–313 K) enhance reaction kinetics but risk solvent degradation .
  • Concentration balance : Piperazine concentrations >0.2 kmol/m³ improve zwitterion deprotonation rates in CO₂-AMP systems .
  • Nanoparticle additives : SiO₂ or Al₂O₃ nanoparticles in K₂CO₃ solutions boost mass transfer coefficients by up to 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.